molecular formula C8H6KN3O2 B2452333 Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate CAS No. 2138098-55-0

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

Cat. No.: B2452333
CAS No.: 2138098-55-0
M. Wt: 215.253
InChI Key: WNUIQZWBRBBMDZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent, such as water or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

Major products formed from reactions involving this compound include substituted benzotriazole derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole moiety can stabilize negative charges and radicals, facilitating various chemical transformations. Molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate include:

Uniqueness

This compound is unique due to its potassium counterion, which can influence its solubility and reactivity. Additionally, the acetate group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

potassium;2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUIQZWBRBBMDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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